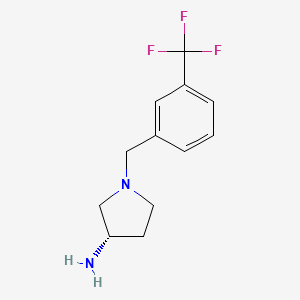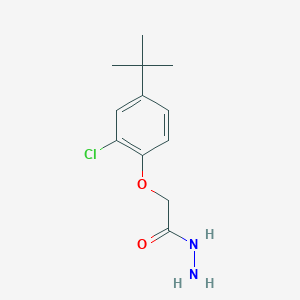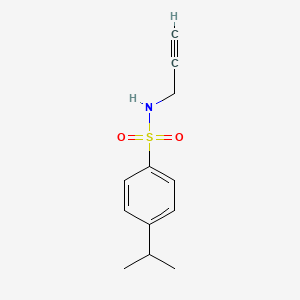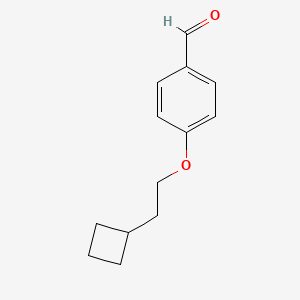
4-(2-Cyclobutylethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Cyclobutylethoxy)benzaldehyde is an organic compound with the molecular formula C13H16O2 It is a derivative of benzaldehyde, characterized by the presence of a cyclobutylethoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclobutylethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-cyclobutylethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the etherification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Cyclobutylethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used.
Major Products Formed:
Oxidation: 4-(2-Cyclobutylethoxy)benzoic acid.
Reduction: 4-(2-Cyclobutylethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-(2-Cyclobutylethoxy)benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Cyclobutylethoxy)benzaldehyde involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: The parent compound, with a simpler structure and similar reactivity.
4-Hydroxybenzaldehyde: A precursor in the synthesis of 4-(2-Cyclobutylethoxy)benzaldehyde, with hydroxyl functionality.
4-Methoxybenzaldehyde: Another derivative with a methoxy group instead of the cyclobutylethoxy group.
Uniqueness: this compound is unique due to the presence of the cyclobutylethoxy group, which imparts distinct steric and electronic properties.
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
4-(2-cyclobutylethoxy)benzaldehyde |
InChI |
InChI=1S/C13H16O2/c14-10-12-4-6-13(7-5-12)15-9-8-11-2-1-3-11/h4-7,10-11H,1-3,8-9H2 |
InChI-Schlüssel |
RIDFDNVCBBCNLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CCOC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


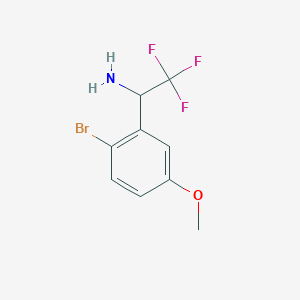
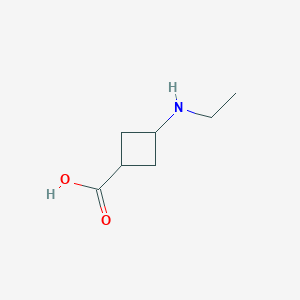
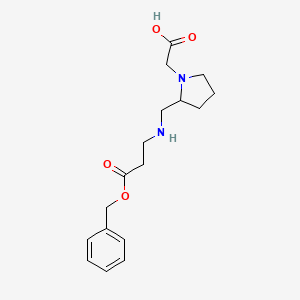
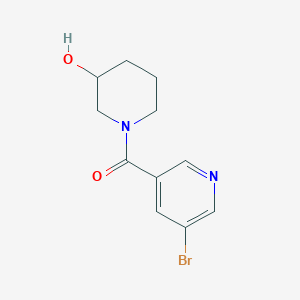
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine](/img/structure/B13000875.png)

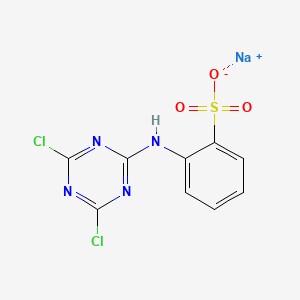
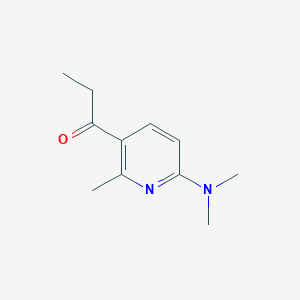

![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)

